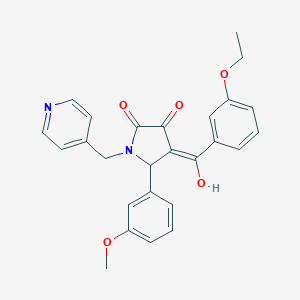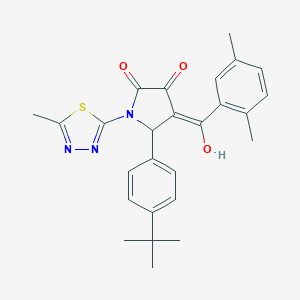![molecular formula C22H20FNO4S B384251 ETHYL 2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE](/img/structure/B384251.png)
ETHYL 2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ETHYL 2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE is a synthetic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenoxy group, a propanoyl group, and a phenylthiophene carboxylate moiety, making it a subject of interest in medicinal chemistry and pharmaceutical research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of 4-fluorophenol with propanoyl chloride to form 4-fluorophenoxypropanoyl chloride. This intermediate is then reacted with ethyl 2-amino-4-phenylthiophene-3-carboxylate under appropriate conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency .
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the fluorophenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols under mild conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
ETHYL 2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of metabolic disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ETHYL 2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE involves its interaction with specific molecular targets. The compound is known to act as a potent agonist for peroxisome proliferator-activated receptors (PPARs), including PPARα, PPARγ, and PPARδ. These receptors play a crucial role in regulating lipid metabolism, glucose homeostasis, and inflammation. By activating these receptors, the compound can modulate various metabolic pathways and exert its therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Ethyl 2-amino-4-phenylthiophene-3-carboxylate: A structurally related compound with similar chemical properties.
Ethyl 2-{[2-(4-fluorophenoxy)propanoyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate: Another analog with slight structural modifications.
Uniqueness
ETHYL 2-[2-(4-FLUOROPHENOXY)PROPANAMIDO]-4-PHENYLTHIOPHENE-3-CARBOXYLATE stands out due to its potent triple-acting PPAR agonist profile, which makes it a valuable compound for studying metabolic diseases and developing new therapeutic agents .
Properties
Molecular Formula |
C22H20FNO4S |
|---|---|
Molecular Weight |
413.5g/mol |
IUPAC Name |
ethyl 2-[2-(4-fluorophenoxy)propanoylamino]-4-phenylthiophene-3-carboxylate |
InChI |
InChI=1S/C22H20FNO4S/c1-3-27-22(26)19-18(15-7-5-4-6-8-15)13-29-21(19)24-20(25)14(2)28-17-11-9-16(23)10-12-17/h4-14H,3H2,1-2H3,(H,24,25) |
InChI Key |
JYEWXDUSNLWGGL-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C(C)OC3=CC=C(C=C3)F |
Canonical SMILES |
CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)C(C)OC3=CC=C(C=C3)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-bromo-N-(2,2,2-trichloro-1-{[(3,4-dimethylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B384174.png)
![4-(2,5-dimethylbenzoyl)-3-hydroxy-1-[3-(1H-imidazol-1-yl)propyl]-5-phenyl-2,5-dihydro-1H-pyrrol-2-one](/img/structure/B384178.png)
![N-{(4-chlorophenyl)[(2,2-dimethylpropanoyl)amino]methyl}-2,2-dimethylpropanamide](/img/structure/B384179.png)
![N-[2-benzhydryl-4-(phenylsulfonyl)-1,3-oxazol-5-yl]-N-(3-phenoxybenzyl)amine](/img/structure/B384180.png)
![N-(1-{[(4-acetylanilino)carbothioyl]amino}-2,2,2-trichloroethyl)hexanamide](/img/structure/B384181.png)
![Ethyl 4-{[({2,2,2-trichloro-1-[(3-chlorobenzoyl)amino]ethyl}amino)carbothioyl]amino}benzoate](/img/structure/B384182.png)
![N-{(4-butoxyphenyl)[(2,2-dimethylpropanoyl)amino]methyl}-2,2-dimethylpropanamide](/img/structure/B384183.png)
![3-iodo-N-[2,2,2-trichloro-1-({[3-(trifluoromethyl)anilino]carbothioyl}amino)ethyl]benzamide](/img/structure/B384186.png)
![N-[2,2,2-trichloro-1-({[3-(trifluoromethyl)anilino]carbothioyl}amino)ethyl]heptanamide](/img/structure/B384187.png)
![Ethyl (4-butoxyphenyl)[(ethoxycarbonyl)amino]methylcarbamate](/img/structure/B384188.png)
![6-bromo-4-(dibromomethyl)-5,5-dimethyl-N-propylbicyclo[2.1.1]hexane-1-carboxamide](/img/structure/B384190.png)
![3-chloro-N-(2,2,2-trichloro-1-{[(2,6-dibromo-4-methylanilino)carbothioyl]amino}ethyl)benzamide](/img/structure/B384191.png)
